molecular formula C21H17N3O3S B2711839 3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-74-3

3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2711839
CAS RN: 863588-74-3
M. Wt: 391.45
InChI Key: NUAFNANVACVZKH-UHFFFAOYSA-N
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Description

“3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that has been studied for its potential in various fields of research. It is a type of N-heterocyclic compound . This compound is a derivative of thiazolo[5,4-b]pyridine, which has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) .


Synthesis Analysis

The synthesis of this compound involves several steps from commercially available substances . The exact synthesis pathway for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The compound fits well into the ATP binding pocket of the PI3Kα kinase, forming a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .


Chemical Reactions Analysis

The compound has been tested for its inhibitory activity against PI3K . The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .

Scientific Research Applications

Synthesis Techniques and Applications

  • Convenient Synthesis of Complex Thiazolyl-Pyridine Skeletons : A study detailed the synthesis of a complex thiazolyl-pyridine skeleton, potentially relevant to the synthesis of 3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide. This research offers insights into synthesizing macrocyclic antibiotics, indicating the compound's potential in antibiotic development (Okumura et al., 1998).

  • Microwave-Assisted Synthesis for Antioxidant and Antitumor Activities : Another study explored microwave-assisted synthesis of pyrazolopyridines, demonstrating their antioxidant, antitumor, and antimicrobial activities. This suggests possible research applications of related compounds in exploring novel therapeutic agents (El‐Borai et al., 2013).

  • Thiazolo and Triazolo Pyrimidines for Potential Medicinal Applications : Research on the synthesis of thiazolo and triazolo pyrimidines, and their derivatives, proposes their potential in developing pharmaceutical agents, hinting at the versatile applications of thiazolyl compounds in drug discovery (Haiza et al., 2000).

  • VEGFR-2 Inhibition for Anticancer Research : A study identified substituted benzamides as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), showcasing the application of similar compounds in cancer research and therapy development (Borzilleri et al., 2006).

  • Design and Synthesis for Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone were synthesized, indicating significant COX-2 inhibition, analgesic, and anti-inflammatory activities. This highlights the compound's relevance in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

properties

IUPAC Name

3,4-dimethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-26-17-10-7-14(12-18(17)27-2)19(25)23-15-8-5-13(6-9-15)20-24-16-4-3-11-22-21(16)28-20/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAFNANVACVZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

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